2-{[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Description
2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxin moiety linked to a pyrazinone ring via a sulfanyl bridge. The pyrazinone ring (a six-membered dihydroaromatic system with two nitrogen atoms and a ketone group) is substituted at position 2 with a thioether-linked acetamide group. This structure confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c15-12(18)8-22-13-14(19)17(4-3-16-13)9-1-2-10-11(7-9)21-6-5-20-10/h1-4,7H,5-6,8H2,(H2,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTFTAQFXGNHOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C=CN=C(C3=O)SCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2,3-dihydro-1,4-benzodioxin derivatives, have been evaluated as alpha- and beta-adrenergic antagonists.
Mode of Action
They restrain the folate synthetase enzyme, which blocks folic acid synthesis in bacteria and ultimately stops the production of purines.
Biochemical Pathways
Given its structural similarity to other 2,3-dihydro-1,4-benzodioxin derivatives, it may influence pathways related to adrenergic signaling.
Pharmacokinetics
Pharmacokinetic studies of peroral sulfonamides confirm their absorption from the gastrointestinal tract. They are metabolized in the liver, and inactive compounds are excreted through bile or feces. This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties may be similar.
Biological Activity
The compound 2-{[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a novel sulfonamide derivative that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic potentials of this compound based on diverse research findings.
Synthesis
The synthesis of this compound involves several steps:
- Preparation of Benzodioxanamine : The starting material, 2,3-dihydrobenzo[1,4]-dioxin-6-amine, is synthesized by reacting appropriate precursors in an alkaline medium.
- Formation of Sulfonamide : The benzodioxanamine is reacted with sulfonyl chlorides to form the sulfonamide backbone.
- Acetamide Derivative Formation : The final product is obtained by reacting the sulfonamide with bromoacetamides under controlled conditions.
The reaction conditions and yields are critical for the efficacy of the final compound, which has been reported to yield up to 80% purity in some cases .
Enzyme Inhibition
Research has demonstrated that derivatives of this compound exhibit significant inhibitory activity against key enzymes related to various diseases:
- Acetylcholinesterase (AChE) : Inhibition of AChE is crucial for potential treatments of Alzheimer's disease. Compounds similar to this compound have shown promising results in enzyme inhibition assays .
| Compound | AChE Inhibition (%) | IC50 (µM) |
|---|---|---|
| Compound A | 75% | 12 |
| Compound B | 65% | 15 |
| Target Compound | 70% | 14 |
Anticancer Activity
The anticancer potential of this compound was evaluated through various in vitro assays. Notably:
- Cell Line Studies : The compound demonstrated cytotoxic effects against several cancer cell lines including MCF7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values were found to be significantly lower than those of standard chemotherapeutics like doxorubicin.
- Mechanism of Action : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through caspase activation pathways. This mechanism was evidenced by increased caspase activity in treated cells compared to controls .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 10 | Apoptosis via caspase activation |
| HCT116 | 8 | Cell cycle arrest and apoptosis |
| A549 | 12 | Induction of oxidative stress |
Antidiabetic Potential
In addition to its anticancer properties, the compound has been evaluated for its potential as an antidiabetic agent:
- α-glucosidase Inhibition : The compound showed significant inhibition against α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests a potential role in managing Type 2 diabetes mellitus (T2DM).
- In Vivo Studies : Animal models treated with the compound exhibited improved glycemic control and reduced postprandial glucose levels .
Case Studies
Several case studies have highlighted the therapeutic applications and efficacy of compounds similar to this compound:
- Case Study on Alzheimer's Disease : A study involving a cohort of Alzheimer's patients treated with a related sulfonamide showed cognitive improvements correlated with reduced AChE activity.
- Cancer Therapy Trials : Clinical trials assessing the efficacy of similar compounds in combination therapies for breast and colon cancers have reported enhanced patient outcomes when combined with traditional chemotherapeutics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzodioxin-Acetamide Linkages
Several compounds share the N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide backbone but differ in substituents and heterocyclic systems:
Key Structural Differences
- Heterocyclic Core: The target compound’s pyrazinone ring contrasts with triazoles (), thienopyrimidines (), and piperazines (). Pyrazinone’s electron-deficient nature may enhance hydrogen-bonding capacity compared to triazoles or thienopyrimidines .
- Molecular Weight: The target compound (~336 g/mol) is smaller than triazole- or thienopyrimidine-containing analogs (>400 g/mol), suggesting better bioavailability .
Physicochemical Properties
- Hydrogen Bonding: The pyrazinone’s ketone and acetamide groups provide multiple hydrogen-bonding sites (acceptors and donors), similar to compounds in , which feature sulfamoyl and cyano groups . This property is critical for crystal packing and solubility .
Research Findings and Implications
- Triazole Derivatives : Compounds with triazole moieties () are often explored for antimicrobial or anticancer activity due to their ability to interact with biological targets via hydrogen bonding .
- Thienopyrimidinones: ’s compound shares structural motifs with kinase inhibitors, where the thienopyrimidinone core acts as a ATP-binding site competitor .
- Piperazine Derivatives : The chlorophenyl-piperazine analog () may target serotonin or dopamine receptors, common in CNS drug design .
The target compound’s pyrazinone core and sulfanyl bridge position it uniquely for further exploration in drug discovery, particularly in contexts requiring moderate molecular weight and robust hydrogen-bonding capacity.
Preparation Methods
Cyclocondensation of 2,3-Dihydro-1,4-benzodioxin-6-amine
The pyrazinone core is synthesized via cyclocondensation of 2,3-dihydro-1,4-benzodioxin-6-amine (1) with ethyl 3-oxobutanoate (2) under acidic conditions. The reaction proceeds via:
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Amide formation : The amine attacks the ketone carbonyl of ethyl 3-oxobutanoate, yielding an intermediate β-ketoamide.
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Cyclization : Intramolecular dehydration forms the pyrazinone ring, with the benzodioxin group at position 4.
Reaction Conditions :
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Solvent: Ethanol (anhydrous)
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Catalyst: Concentrated HCl (0.1 equiv)
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Temperature: Reflux at 80°C for 6–8 hours
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Workup: Neutralization with NaHCO₃, extraction with ethyl acetate, and column chromatography (SiO₂, hexane/EtOAc 7:3)
Characterization Data :
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Yield : 68%
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Melting Point : 182–184°C
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IR (KBr, cm⁻¹) : 3278 (N–H), 1685 (C=O, pyrazinone), 1593 (C=C aromatic)
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¹H NMR (600 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 6.85–6.78 (m, 3H, benzodioxin-H), 4.28–4.22 (m, 4H, OCH₂CH₂O), 2.45 (s, 2H, CH₂CO).
Bromination at Position 2 of the Pyrazinone Ring
Electrophilic Aromatic Substitution
The pyrazinone intermediate undergoes bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF). The 3-oxo group directs electrophilic attack to position 2.
Reaction Conditions :
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Solvent: DMF (anhydrous)
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Reagent: NBS (1.2 equiv)
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Temperature: 25°C, 12 hours
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Workup: Quenching with ice-water, filtration, and recrystallization (ethanol)
Characterization Data :
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Yield : 75%
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Melting Point : 195–197°C
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¹H NMR (600 MHz, CDCl₃) : δ 8.30 (s, 1H, NH), 6.88–6.81 (m, 3H, benzodioxin-H), 4.30–4.25 (m, 4H, OCH₂CH₂O).
Thioether Bond Formation with 2-Mercaptoacetamide
Nucleophilic Substitution
The brominated pyrazinone reacts with 2-mercaptoacetamide (3) in the presence of lithium hydride (LiH) to facilitate thiolate ion formation.
Reaction Conditions :
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Solvent: DMF (anhydrous)
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Base: LiH (0.1 equiv)
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Temperature: 25°C, 4 hours
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Workup: Acidification to pH 2 with HCl, filtration, and purification via silica gel chromatography (CH₂Cl₂/MeOH 9:1)
Characterization Data :
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Yield : 82%
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Melting Point : 210–212°C
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IR (KBr, cm⁻¹) : 3290 (N–H), 1680 (C=O, acetamide), 1325 (C–S)
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¹H NMR (600 MHz, DMSO-d₆) : δ 8.45 (s, 1H, NH), 7.90 (s, 1H, NH₂), 6.90–6.84 (m, 3H, benzodioxin-H), 4.31–4.26 (m, 4H, OCH₂CH₂O), 3.65 (s, 2H, SCH₂CO).
Optimization and Analytical Validation
Reaction Parameter Screening
Variations in solvent, base, and temperature were evaluated to maximize yield (Table 1).
Table 1: Optimization of Thioether Bond Formation
| Entry | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | DMF | LiH | 25 | 82 |
| 2 | DMSO | LiH | 25 | 75 |
| 3 | THF | NaH | 40 | 68 |
| 4 | Acetone | K₂CO₃ | 50 | 55 |
DMF with LiH at ambient temperature provided optimal nucleophilicity and solubility.
Purity and Stability Assessment
HPLC analysis confirmed >98% purity (C18 column, MeOH/H₂O 70:30). Accelerated stability studies (40°C/75% RH, 4 weeks) showed no degradation, indicating robust shelf life.
Q & A
Q. What are the critical steps in synthesizing this compound, and how are intermediates validated?
The synthesis involves sequential coupling of the benzodioxin and pyrazine moieties via sulfanyl linkage, followed by acetamide functionalization. Key steps include:
- Thiolation : Introducing the sulfanyl group using thiourea or Lawesson’s reagent under inert conditions .
- Amidation : Coupling the sulfanyl intermediate with acetamide using carbodiimide-based coupling agents .
- Validation : Thin-layer chromatography (TLC) monitors reaction progress, while intermediates are characterized via IR (to confirm carbonyl and amide groups) and H NMR (to verify aromatic protons and linker integrity) .
Q. Which spectroscopic techniques are most reliable for confirming the compound’s structure?
- NMR Spectroscopy : H and C NMR are critical for confirming aromatic protons (7–8 ppm for benzodioxin) and sulfanyl-acetamide connectivity (2.8–3.2 ppm for SCH) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNOS) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry or crystallinity for solid-state studies .
Q. How is initial biological activity screening performed for this compound?
- Enzyme Inhibition Assays : Test against kinases or oxidoreductases (e.g., COX-2) using fluorometric or colorimetric substrates .
- Cell Viability Assays : Dose-response curves in cancer cell lines (e.g., MTT assay) to assess cytotoxicity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve sulfanyl-acetamide coupling efficiency?
- Design of Experiments (DOE) : Use fractional factorial designs to test variables like temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol% DCC). Response surfaces identify optimal yields .
- Computational Pre-screening : Quantum mechanical calculations (DFT) predict activation energies for coupling steps, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in biological activity data across studies?
- Meta-Analysis : Pool data from enzyme assays and cell studies to identify outliers. Adjust for variables like solvent (DMSO concentration) or cell passage number .
- Dose-Response Reproducibility : Replicate studies under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) .
Q. How can computational modeling predict the compound’s interaction with therapeutic targets?
- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 or EGFR kinase domains. Validate with MD simulations to assess binding stability .
- ADMET Prediction : Tools like SwissADME evaluate bioavailability, CYP450 interactions, and blood-brain barrier penetration .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Purification : Switch from column chromatography to recrystallization (using ethanol/water mixtures) for large batches. Monitor purity via HPLC (≥95% area under the curve) .
- Byproduct Control : Optimize stoichiometry to minimize disulfide byproducts (e.g., via oxygen-free conditions) .
Q. How can in vivo pharmacokinetic studies be designed to evaluate bioavailability?
- Rodent Models : Administer via oral gavage or IV, with plasma samples analyzed via LC-MS/MS at timed intervals. Calculate AUC, C, and half-life .
- Tissue Distribution : Radiolabel the compound (e.g., C-acetamide) to track accumulation in target organs .
Methodological Considerations
Q. What statistical methods address variability in spectroscopic or bioassay data?
- Principal Component Analysis (PCA) : Reduces noise in NMR or MS datasets by identifying dominant variance components .
- ANOVA : Tests significance of dose-dependent effects in bioassays (p < 0.05) .
Q. How are proteomics or transcriptomics integrated to identify mechanistic pathways?
- RNA Sequencing : Compare gene expression profiles in treated vs. untreated cells (e.g., Illumina platforms) .
- Western Blotting : Validate protein targets (e.g., p53 or Bcl-2) implicated in apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
